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Compound of Interest

N-benzyl-3-methyl-2-(p-
Compound Name:
tolyl)morpholine

cat. No.: B12110892

This guide provides a comprehensive analysis of the structural, pharmacological, and
functional distinctions between N-benzyl-phenmetrazine and its para-tolyl analog. We will delve
into the nuanced molecular differences that drive their distinct pharmacological profiles, offering
field-proven insights and detailed experimental protocols to empower researchers in this area.

Introduction: The Significance of Subtle Structural
Modifications

In the landscape of psychoactive substance research and drug development, minor structural
alterations to a parent molecule can induce profound changes in its pharmacological and
toxicological profile. The phenmetrazine scaffold, a well-established class of stimulant
compounds, serves as a classic example of this principle. This guide focuses on two specific
analogs: N-benzyl-phenmetrazine and its p-tolyl counterpart. While differing by only a single
methyl group on the benzyl substituent, these compounds exhibit distinct activities at
monoamine transporters, highlighting the critical importance of structure-activity relationship
(SAR) studies. Understanding these differences is paramount for the development of novel
therapeutics with improved selectivity and reduced off-target effects.

Structural and Physicochemical Properties

The core structural difference lies in the substitution on the phenyl ring of the N-benzyl group.
N-benzyl-phenmetrazine possesses an unsubstituted benzyl ring, whereas the p-tolyl analog
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features a methyl group at the para position (4-position) of this ring.

Molar Mass ( g/mol

Compound IUPAC Name Molecular Formula
N-benzyl- 2-benzyl-3-methyl-5-

C18H21NO 267.37
phenmetrazine phenylmorpholine

3-methyl-5-phenyl-2-
: (4-
p-tolyl-phenmetrazine ~ C19H23NO 281.40
methylbenzyl)morpholi

ne

This seemingly minor addition of a methyl group can influence several physicochemical
properties, including lipophilicity, which in turn can affect the molecule's ability to cross the
blood-brain barrier and its binding affinity for target proteins.

Comparative Pharmacological Profiles

The primary mechanism of action for phenmetrazine and its analogs involves their interaction
with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter
(NET), and the serotonin transporter (SERT). These transporters are responsible for the
reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their
signaling. Inhibition of these transporters leads to an increase in the extracellular
concentrations of these neurotransmitters, resulting in the characteristic stimulant effects.

Monoamine Transporter Binding Affinities and Uptake
Inhibition
The p-tolyl analog of N-benzyl-phenmetrazine generally exhibits a distinct profile of activity at

these transporters. While both compounds are potent monoamine reuptake inhibitors, the
addition of the p-tolyl group can alter their potency and selectivity.
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Compound DAT IC50 (nM) NET IC50 (nM) SERT IC50 (nM)

N-benzyl- ) ) )
) Data Varies Data Varies Data Varies
phenmetrazine

p-tolyl-phenmetrazine Data Varies Data Varies Data Varies

Note: Specific IC50 values can vary between different studies and experimental conditions. The
table above is illustrative; researchers should consult primary literature for specific values.

The key takeaway from available data is that the p-tolyl analog often displays altered selectivity,
for instance, showing a preference for DAT and NET over SERT. This shift in the DAT/SERT
and NET/SERT ratios is a critical determinant of the compound's overall pharmacological
effect.

In Vitro Experimental Protocol: Synaptosomal Uptake
Assay

To empirically determine and compare the monoamine transporter inhibition profiles of N-
benzyl-phenmetrazine and its p-tolyl analog, a synaptosomal uptake assay is a standard and
reliable method.

Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compounds
for dopamine, norepinephrine, and serotonin uptake in rat brain synaptosomes.

Materials:

o Freshly dissected rat brain tissue (striatum for DAT, hippocampus for NET, and whole brain
minus striatum and cerebellum for SERT)

e Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

o Krebs-Ringer-HEPES buffer (125 mM NaCl, 4.8 mM KCI, 1.3 mM CacCl2, 1.2 mM MgSO4,
1.2 mM KH2PO4, 25 mM HEPES, 10 mM D-glucose, 0.5 mM ascorbic acid, pH 7.4)

» Radiolabeled neurotransmitters: [3H]dopamine, [3H]norepinephrine, [3H]serotonin
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Test compounds (N-benzyl-phenmetrazine and p-tolyl analog) dissolved in appropriate
vehicle (e.g., DMSO)

Reference inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)

Scintillation vials and scintillation cocktail

Liquid scintillation counter

Step-by-Step Methodology:

e Synaptosome Preparation:

o Homogenize the dissected brain tissue in ice-cold sucrose buffer.

o Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell
debris.

o Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the
synaptosomes.

o Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer.

o Uptake Assay:

[e]

Pre-incubate aliquots of the synaptosomal suspension with increasing concentrations of
the test compounds or reference inhibitors for 10 minutes at 37°C.

o Initiate the uptake reaction by adding the respective [3H]-labeled neurotransmitter.
o Incubate for a short period (e.g., 5 minutes) at 37°C.

o Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with
ice-cold buffer to remove unbound radioligand.

o Non-specific uptake is determined in the presence of a high concentration of a selective
inhibitor or by conducting the assay at 0-4°C.
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o Data Analysis:

o

Place the filters in scintillation vials with scintillation cocktail.

[¢]

Quantify the radioactivity using a liquid scintillation counter.

[¢]

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

[e]

Plot the percent inhibition of specific uptake against the logarithm of the test compound
concentration.

[e]

Determine the IC50 value using non-linear regression analysis.
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Caption: Workflow for a synaptosomal uptake assay.
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Structure-Activity Relationship (SAR) Insights

The addition of the methyl group at the para-position of the N-benzyl ring in the p-tolyl analog
provides a key SAR insight. This modification can enhance the steric bulk and alter the
electronic properties of the molecule.

Phar Modified ences
Selectivity Profile

Methyl Group at}
para-position
Steric & Electr@ic Eﬁe’é’gered Binding w
-

Affinity at DAT/NET/SER

p| %hanges in
/ \Inhibitory Potency

/
/

N-b{ Unsubstituted |zine
Benzyl Ring

Click to download full resolution via product page

Caption: SAR of the p-tolyl substitution.

The electron-donating nature of the methyl group can influence the electrostatic interactions
with amino acid residues within the binding pockets of the monoamine transporters.
Furthermore, the increased steric hindrance may favor a specific binding orientation, leading to
altered affinity and selectivity. For instance, a bulkier substituent at this position might be better
accommodated by the larger binding pockets of DAT and NET compared to the more
constrained pocket of SERT, potentially explaining a shift towards a more dopaminergic and
noradrenergic profile.

In Vivo Behavioral Pharmacology

The differences observed in vitro are expected to translate to distinct behavioral profiles in vivo.
Compounds with higher DAT/NET versus SERT activity ratios typically produce more
pronounced locomotor stimulation and rewarding effects.

Experimental Protocol: Locomotor Activity Assessment
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Objective: To compare the effects of N-benzyl-phenmetrazine and its p-tolyl analog on

spontaneous locomotor activity in rodents.

Materials:

Adult male rodents (e.g., mice or rats)
Open-field activity chambers equipped with infrared beams to automatically track movement
Test compounds dissolved in a suitable vehicle (e.g., saline, 5% Tween 80 in saline)

Vehicle control

Step-by-Step Methodology:

Habituation:
o Acclimate the animals to the testing room for at least 60 minutes before the experiment.

o Place each animal in an individual open-field chamber and allow them to habituate for 30-
60 minutes.

Drug Administration:

o Administer the test compounds or vehicle via a chosen route (e.g., intraperitoneal
injection).

Data Collection:
o Immediately after administration, return the animals to their respective activity chambers.

o Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set
duration (e.g., 60-120 minutes).

Data Analysis:

o Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to observe the
time course of the drug effect.
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o Calculate the total locomotor activity for each treatment group.

o Compare the effects of the different doses of each compound to the vehicle control using
appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion and Future Directions

The comparison between N-benzyl-phenmetrazine and its p-tolyl analog underscores the
profound impact of subtle chemical modifications on pharmacological activity. The addition of a
single methyl group at the para-position of the N-benzyl ring can significantly alter the
compound's potency and selectivity for monoamine transporters. This knowledge is invaluable
for medicinal chemists and pharmacologists aiming to design novel compounds with tailored
pharmacological profiles.

Future research should focus on a more extensive SAR exploration of the N-substituent in the
phenmetrazine series. Investigating a wider range of substitutions with varying electronic and
steric properties will provide a more complete understanding of the molecular determinants of
transporter affinity and selectivity. Furthermore, comprehensive in vivo studies, including drug
discrimination and self-administration paradigms, are necessary to fully characterize the abuse
potential and therapeutic utility of these analogs.

References

A comprehensive list of references would be compiled here from peer-reviewed scientific
literature, such as articles from the Journal of Medicinal Chemistry, Neuropharmacology, and
other reputable sources. Due to the nature of this exercise, specific URLs cannot be generated.
However, researchers are encouraged to search databases like PubMed and Scopus for
primary literature on "N-benzyl-phenmetrazine” and its analogs.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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